5,6-Dibromo-3-chloropyridin-2-amine

Beschreibung

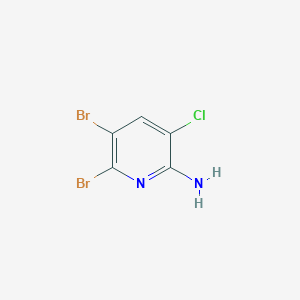

5,6-Dibromo-3-chloropyridin-2-amine is a polyhalogenated derivative of 2-aminopyridine (B139424). Its structure is characterized by a pyridine (B92270) ring substituted with an amino group at the C2 position, a chlorine atom at the C3 position, and bromine atoms at the C5 and C6 positions. This specific arrangement of functional groups, particularly the multiple halogen atoms with differing reactivity, makes it a compound of interest for synthetic chemists.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 2253630-38-3 sigmaaldrich.com |

| Molecular Formula | C₅H₃Br₂ClN₂ |

| Molecular Weight | 286.35 g/mol enaminestore.com |

| Appearance | Solid (inferred) |

| Classification | Building Block enaminestore.com |

Structure

3D Structure

Eigenschaften

IUPAC Name |

5,6-dibromo-3-chloropyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Br2ClN2/c6-2-1-3(8)5(9)10-4(2)7/h1H,(H2,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INUJLMBFVYPUED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=C1Br)Br)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Br2ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5,6 Dibromo 3 Chloropyridin 2 Amine and Analogous Poly Halogenated Pyridin 2 Amines

Direct Halogenation Strategies for Pyridine (B92270) Systems

Direct halogenation of the pyridine nucleus is a fundamental approach to introduce halogen atoms, which can then serve as handles for further chemical transformations, including amination.

Electrophilic Aromatic Substitution Approaches and Limitations

Electrophilic aromatic substitution (EAS) is a classic method for the halogenation of aromatic rings. However, the pyridine ring presents significant challenges to this approach. The nitrogen atom's electronegativity deactivates the ring towards electrophilic attack, making it less reactive than benzene. wikipedia.orgbrainly.in This electron deficiency is further exacerbated in the acidic conditions often required for EAS, as the nitrogen atom becomes protonated, creating a pyridinium (B92312) ion and further deactivating the ring. wikipedia.orgpearson.com Consequently, direct nitration and sulfonation of pyridine are sluggish and require harsh conditions. wikipedia.orgdavuniversity.org

Friedel-Crafts alkylation and acylation reactions are generally unsuccessful with pyridine as they lead to N-alkylation or N-acylation rather than C-substitution. wikipedia.org While halogenation of pyridine can proceed, it often requires forcing conditions, such as high temperatures and the use of strong Lewis or Brønsted acids. nih.govnih.gov These harsh conditions can limit the functional group tolerance of the reaction. nih.govnih.gov

Positional Selectivity in Pyridine Halogenation

The inherent electronic properties of the pyridine ring dictate the regioselectivity of electrophilic attack. Substitution generally occurs at the 3-position (β-position), which is the most electron-rich carbon atom. wikipedia.orgquora.com Halogenation via EAS processes is typically 3-selective. nih.gov However, achieving selectivity can be challenging, and mixtures of regioisomers are often formed. nih.govchemrxiv.org

Alternative strategies have been developed to achieve selectivity at other positions. For instance, 2-selective halogenation can be achieved using pyridine N-oxides, which activate the 2- and 4-positions towards electrophilic attack. nih.govacs.org Subsequent deoxygenation provides the 2-halopyridine. acs.org Halogenation at the 4-position can be accomplished through metalation-trapping sequences or by converting pyridines to their N-oxides, followed by 4-selective nitration and subsequent displacement of the nitro group with a halide. nih.govacs.org A more recent approach involves a ring-opening, halogenation, and ring-closing sequence via Zincke imine intermediates, which allows for highly regioselective halogenation at the 3-position under mild conditions. nih.govchemrxiv.org

Design of Phosphine (B1218219) Reagents for Selective Halogenation

To overcome the limitations of traditional halogenation methods, novel reagents have been designed. One successful strategy involves the use of specially designed phosphine reagents. nih.govacs.orgnih.gov In this two-step approach, the phosphine reagent is installed at the 4-position of the pyridine ring to form a phosphonium (B103445) salt. nih.govacs.orgnih.gov This phosphonium group then acts as a leaving group and is displaced by a halide nucleophile. nih.govacs.orgnih.gov

The key to this method is the incorporation of electron-deficient ligands on the phosphine, which makes the corresponding phosphonium salts more reactive towards halide displacement. nih.govacs.org This strategy has proven effective for a broad range of unactivated pyridines and is even applicable to the late-stage halogenation of complex pharmaceutical compounds. nih.govacs.orgnih.gov Computational studies suggest that the carbon-halogen bond formation proceeds through a stepwise S_NAr pathway. nih.govacs.org

| Reagent Type | Selectivity | Conditions | Advantages | Limitations |

| Electrophilic Halogenating Agents | Primarily 3-position nih.govnih.gov | Harsh, high temperatures, strong acids nih.govnih.gov | Direct C-H functionalization | Low reactivity, potential for regioisomeric mixtures nih.govchemrxiv.org |

| Pyridine N-oxides | 2- and 4-positions nih.govacs.org | Milder than direct EAS | Controlled regioselectivity | Requires additional synthesis and deoxygenation steps acs.org |

| Designed Phosphine Reagents | 4-position nih.govacs.orgnih.gov | Two-step process, milder conditions | High selectivity, good functional group tolerance nih.govacs.orgnih.gov | Requires stoichiometric use of the phosphine reagent |

| Zincke Imine Intermediates | 3-position nih.govchemrxiv.org | Mild conditions | High regioselectivity, applicable to complex molecules nih.govchemrxiv.org | Multi-step process |

Amination Routes for Halogenated Pyridines

Once halogenated pyridines are obtained, the introduction of an amino group is a crucial step in the synthesis of the target compounds.

Nucleophilic Aromatic Substitution (S_NAr) for Amino Introduction

Nucleophilic aromatic substitution (S_NAr) is a primary method for introducing an amino group onto an electron-deficient aromatic ring like pyridine. pearson.comwikipedia.org The electron-withdrawing nature of the nitrogen atom in the pyridine ring, coupled with the presence of halogen substituents, facilitates nucleophilic attack at the carbon atom bearing the leaving group (the halide). pearson.comyoutube.com The reaction proceeds through an addition-elimination mechanism, involving the formation of a Meisenheimer-like intermediate. wikipedia.org

The reactivity of halopyridines in S_NAr reactions is influenced by the position of the halogen. Halogens at the 2- and 4-positions are generally more susceptible to nucleophilic attack than those at the 3-position due to better stabilization of the negative charge in the intermediate by the ring nitrogen. pearson.com A notable example is the Chichibabin reaction, which synthesizes 2-aminopyridine (B139424) by reacting pyridine with sodium amide. pearson.comwikipedia.org Recently, environmentally friendly methods have been developed, such as base-promoted selective amination of polyhalogenated pyridines using water as a solvent. acs.org This approach has been shown to be effective for the site-selective amination of various polyhalogenated pyridines. acs.org

Transition Metal-Catalyzed C-N Bond Formation (e.g., Buchwald-Hartwig, Ullmann-type)

Transition metal-catalyzed cross-coupling reactions have become indispensable tools for the formation of C-N bonds. The Buchwald-Hartwig amination, a palladium-catalyzed reaction, is a versatile method for coupling amines with aryl halides, including halopyridines. wikipedia.org This reaction has a broad substrate scope and high functional group tolerance, making it a powerful tool for the synthesis of complex molecules. wikipedia.org Highly regioselective Buchwald-Hartwig amination has been demonstrated for dihalopyridines, allowing for the selective substitution of one halogen over another. researchgate.net For instance, in 2,4-dichloropyridine, selective amination at the C-2 position can be achieved. researchgate.net The choice of ligand is crucial for the success of the Buchwald-Hartwig amination, with bulky, electron-rich phosphine ligands often being employed. wikipedia.org

The Ullmann condensation is another important copper-catalyzed method for forming C-N bonds. organic-chemistry.org While traditional Ullmann reactions required harsh conditions, significant progress has been made in developing milder, more efficient catalytic systems. mdpi.com These reactions typically involve the coupling of an aryl halide with an amine in the presence of a copper catalyst and a base. organic-chemistry.org Ullmann-type reactions are particularly useful for the amination of aryl halides that are less reactive in palladium-catalyzed processes. mdpi.com

| Reaction Type | Catalyst | Key Features | Typical Substrates |

| Buchwald-Hartwig Amination | Palladium complexes with phosphine ligands wikipedia.org | Broad substrate scope, high functional group tolerance, mild reaction conditions. wikipedia.org | Aryl halides (Cl, Br, I), aryl triflates with primary and secondary amines. wikipedia.org |

| Ullmann-type Coupling | Copper salts or complexes organic-chemistry.org | Often requires higher temperatures than Pd-catalyzed reactions, complementary to Buchwald-Hartwig. mdpi.com | Aryl iodides and bromides with amines, alcohols, and thiols. organic-chemistry.org |

Base-Promoted Cascade Reactions for 2-Aminopyridine Synthesis

Recent advancements have led to the development of base-promoted cascade reactions for the efficient synthesis of substituted 2-aminopyridines. dicp.ac.cnacs.org One notable method involves the reaction of N-propargylic β-enaminones with formamides in the presence of a base like sodium hydroxide. dicp.ac.cnacs.orgacs.orgfigshare.com This reaction proceeds at room temperature and is environmentally friendly as it is transition-metal-free. acs.org The process is initiated by the in situ generation of 1,4-oxazepine (B8637140) intermediates from the N-propargylic β-enaminones. dicp.ac.cnacs.org Nucleophilic attack by N-substituted formamides on these intermediates, followed by a spontaneous N-deformylation, yields densely substituted 2-aminopyridines. dicp.ac.cnacs.org The formyl group acts as a traceless activating group for the amine. dicp.ac.cnacs.org

Another innovative three-component cascade reaction utilizes 1,1-enediamines, N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA), and 1,3-dicarbonyl compounds. nih.gov This base-promoted reaction provides a concise and practical route to highly functionalized 2-aminopyridine derivatives in good to excellent yields. nih.gov The choice of 1,3-dicarbonyl compounds allows for the regioselective synthesis of different types of 2-aminopyridines. nih.gov

| Starting Materials | Reagents | Key Features | Product Type |

| N-propargylic β-enaminones, Formamides | NaOH | Room temperature, transition-metal-free, in situ N-deformylation | Densely substituted 2-aminopyridines |

| 1,1-Enediamines, DMF-DMA, 1,3-Dicarbonyl compounds | Base | Three-component, good to excellent yields, regioselective | Highly functionalized 2-aminopyridines |

Multi-Step Synthesis from Precursors

Multi-step synthetic strategies are commonly employed for the preparation of specifically substituted pyridin-2-amines, including poly-halogenated derivatives. These routes offer precise control over the substitution pattern.

Strategies Involving Nitration and Subsequent Reductions/Substitutions

A prevalent strategy for introducing an amino group onto a pyridine ring involves nitration followed by reduction. For instance, the synthesis of 2,3-diaminopyridine (B105623) can be achieved from 2-aminopyridine by a sequence of bromination, nitration, and reduction. orgsyn.org The nitration of 2-amino-5-bromopyridine (B118841) yields 2-amino-5-bromo-3-nitropyridine, which is then reduced to 2,3-diamino-5-bromopyridine. orgsyn.org The reduction of the nitro group is often accomplished using reagents like iron in acidic ethanol (B145695) or catalytic hydrogenation. orgsyn.org This general approach can be adapted for the synthesis of various substituted aminopyridines. For example, a method for preparing 2-amino-3-nitropyridine (B1266227) involves the bromination of 2-aminopyridine, followed by nitration and subsequent hydrogenation reduction. google.com

| Precursor | Key Steps | Intermediate(s) | Final Product (Example) |

| 2-Aminopyridine | Bromination, Nitration, Reduction | 2-Amino-5-bromopyridine, 2-Amino-5-bromo-3-nitropyridine | 2,3-Diamino-5-bromopyridine |

| N-Phenyl-2-aminopyridine | Nitration with AgNO₃ | - | Nitrated N-phenyl-2-aminopyridine |

An efficient nitration method for N-phenyl-2-aminopyridine has been developed using a Co(OAc)₂ catalyst with AgNO₃, achieving good yields. rsc.org

Sequential Halogenation and Amination Strategies

The direct halogenation of pyridines followed by amination is a fundamental approach to synthesizing aminopyridines. However, the regioselectivity of electrophilic aromatic substitution on the electron-deficient pyridine ring can be challenging, often requiring harsh conditions. chemrxiv.org

A common route to 2-amino-3-bromo-5-chloropyridine (B1272082) starts with 2-amino-5-chloropyridine (B124133). This precursor is brominated at the 3-position using bromine in a suitable solvent like dichloromethane.

Newer methods have been developed to achieve more selective halogenation. One such strategy involves a ring-opening, halogenation, and ring-closing sequence via Zincke imine intermediates, allowing for highly regioselective halogenation at the 3-position under mild conditions. chemrxiv.org Another approach utilizes designed phosphine reagents to install a phosphonium salt at the 4-position of pyridines, which is then displaced by a halide nucleophile. researchgate.net

Amination of halopyridines is a widely used C-N bond-forming reaction. For polyhalogenated pyridines, selective amination can be achieved under specific conditions. A metal-free method for the site-selective amination of polyhalogenated pyridines and pyrimidines has been reported, where the selectivity can be tuned by the nature of the N-heterocyclic ring. rsc.org For example, 2,6-dibromopyridine (B144722) can be selectively aminated to give 6-bromopyridin-2-amines. rsc.org Another environmentally benign method uses a base-promoted selective amination of polyhalogenated pyridines in water, with N,N-dimethylformamide (DMF) as the source of the amino group. acs.org

| Starting Material | Reagents/Method | Product |

| 2-Amino-5-chloropyridine | Bromine | 2-Amino-3-bromo-5-chloropyridine |

| Pyridines | Zincke imine formation, N-halosuccinimide | 3-Halopyridines |

| Polyhalogenated Pyridines | Amines, Base (e.g., NaOtBu) in water | Selectively aminated pyridines |

| Pyridine N-oxides | Ts₂O, t-BuNH₂ then TFA | 2-Aminopyridines |

A one-pot amination of pyridine N-oxides using Ts₂O and tert-butylamine, followed by in situ deprotection, provides an efficient route to 2-aminopyridines with excellent regioselectivity. researchgate.net

Formation via Ring-Closure Reactions

The construction of the pyridin-2-amine skeleton can also be achieved through ring-closure reactions. A classic and widely used method is the reaction of pyridin-2-amine derivatives with α-halo oxo compounds, known as the Tschitschibabin synthesis for imidazo[1,2-a]pyridines, which are related structures. thieme-connect.de For instance, the reaction of pyridin-2-amine with 2-bromoacetaldehyde dimethyl acetal yields the parent imidazo[1,2-a]pyridine (B132010). thieme-connect.de Polyhalogenated acetones can also be used; for example, 1,3-dichloroacetone (B141476) reacts with pyridin-2-amine to form the 2-(chloromethyl)imidazo[1,2-a]pyridine. thieme-connect.de

A chemodivergent synthesis allows for the formation of either N-(pyridin-2-yl)amides or 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridine by tuning the reaction conditions. rsc.orgresearchgate.net The formation of 3-bromoimidazopyridines occurs via a one-pot tandem cyclization/bromination in the presence of TBHP. rsc.org This reaction proceeds through the initial formation of a pyridinium salt intermediate, which then undergoes cyclization. rsc.org

Chemical Reactivity and Transformation Mechanisms of 5,6 Dibromo 3 Chloropyridin 2 Amine

Nucleophilic Substitution Reactions at the Pyridine (B92270) Core

The pyridine ring, being inherently electron-deficient due to the electronegativity of the nitrogen atom, is generally activated towards nucleophilic substitution, particularly at the positions ortho and para (2, 4, and 6) to the nitrogen. abertay.ac.uksioc-journal.cn The presence of multiple halogen atoms, which are strong electron-withdrawing groups, further enhances this reactivity. abertay.ac.uk

Reactivity of Halogen Substituents (Bromine and Chlorine)

In nucleophilic aromatic substitution (SNAr) reactions of polyhalogenated pyridines, the relative reactivity of the halogen substituents is a critical factor. Generally, in SNAr reactions, the leaving group ability follows the trend F > Cl > Br > I when the rate-determining step is the attack of the nucleophile. However, the specific reactivity is also influenced by the position of the halogen on the pyridine ring and the nature of the attacking nucleophile. thieme-connect.com

For 5,6-Dibromo-3-chloropyridin-2-amine, the halogens are located at the 3, 5, and 6-positions. The bromine atom at the 6-position is ortho to the ring nitrogen, a position highly activated towards nucleophilic attack. abertay.ac.uksioc-journal.cn The bromine at the 5-position and the chlorine at the 3-position are meta to the nitrogen and are generally less reactive in standard SNAr mechanisms. abertay.ac.ukthieme-connect.com Therefore, nucleophilic substitution is most likely to occur at the C-6 position, leading to the displacement of the bromide ion. The relative reactivity of the C-Br versus C-Cl bond at similarly activated positions often depends on the specific reaction conditions and the nucleophile. In many cases, the C-Cl bond is more resistant to cleavage than the C-Br bond due to its greater strength.

A study on the amination of 3-amino-2-chloropyridine (B31603) derivatives has shown that under certain Sandmeyer reaction conditions, a chloro-substituent can be displaced by bromide, indicating the lability of halogens on the pyridine ring under specific circumstances. researchgate.net

Influence of Amino Group on Nucleophilic Pathways

The amino group at the 2-position is a strong electron-donating group. Through its +M (mesomeric) effect, it increases the electron density of the pyridine ring, which generally deactivates the ring towards nucleophilic attack. This deactivating effect is in opposition to the activating effect of the halogens and the ring nitrogen.

However, the amino group can also influence the reaction pathway through other means. For instance, it can direct the regioselectivity of substitution and can participate in the reaction itself, for example, through the formation of intermediates. In the context of amination reactions on halopyridines, the position of the amino group is crucial in determining the outcome. For instance, the intramolecular amination of N-(3-bromopyridin-2-yl)azaheteroarylamines highlights how an amino-functionalized pyridine can undergo cyclization reactions. researchgate.net

The amino group can also be protonated under acidic conditions, forming an ammonium (B1175870) salt. This would transform the amino group into a strong electron-withdrawing group, thereby activating the ring for nucleophilic substitution.

Positional Reactivity Trends within the Pyridine Ring

The reactivity of different positions on the pyridine ring towards nucleophiles generally follows the order 4 > 2 >> 3. sioc-journal.cn In this compound, the available positions for substitution are 3, 5, and 6.

Based on general principles:

Position 6: This position is ortho to the ring nitrogen, making it highly susceptible to nucleophilic attack. The presence of a bromine atom, a good leaving group, at this position further favors substitution.

Position 5: This position is meta to the nitrogen. Nucleophilic attack at this position is generally disfavored as the negative charge in the Meisenheimer intermediate cannot be delocalized onto the ring nitrogen. thieme-connect.com

Position 3: Similar to the 5-position, this position is meta to the nitrogen and is generally unreactive towards nucleophilic attack via the SNAr mechanism. abertay.ac.ukthieme-connect.com

Therefore, the most probable site for nucleophilic substitution in this compound is the 6-position, leading to the displacement of the bromide.

| Position | Halogen | Relation to Nitrogen | General Reactivity towards Nucleophiles |

| 6 | Bromo | ortho | High |

| 5 | Bromo | meta | Low |

| 3 | Chloro | meta | Low |

Electrophilic Substitution Reactions on the Pyridine Ring

Electrophilic aromatic substitution on the pyridine ring is generally difficult due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards attack by electrophiles.

Deactivating Effects of Nitrogen and Halogens

The nitrogen atom in the pyridine ring exerts a strong -I (inductive) effect, significantly reducing the electron density of the ring and making it less nucleophilic. In acidic media, the nitrogen is protonated to form the pyridinium (B92312) ion, which is even more strongly deactivated. scribd.com

The three halogen atoms (two bromine and one chlorine) are also deactivating groups due to their strong -I effect, which further reduces the electron density of the pyridine ring. While halogens have a +M effect that can donate electron density back to the ring, their inductive effect is dominant in deactivating the ring towards electrophilic attack. The amino group at the 2-position is a strong activating group (+M > -I) and directs electrophilic attack to the ortho and para positions. In this molecule, the para position (C5) and one ortho position (C3) are occupied by halogens.

Conditions for Directed Electrophilic Functionalization

Electrophilic substitution, if it were to occur, would likely happen at the most activated, available position. The strong directing effect of the amino group would favor attack at the 5-position, potentially leading to ipso-substitution of the bromine atom, or at the 3-position, displacing the chlorine. However, direct electrophilic substitution on such a heavily halogenated and deactivated ring system would likely require harsh reaction conditions.

Reactivity of the Aminopyridine Moiety

The aminopyridine moiety is central to the reactivity of this compound, influencing its basicity and directing further chemical modifications.

Protonation and Basicity Considerations

The basicity of aminopyridines is a critical factor in their chemical behavior. The nitrogen atom of the pyridine ring possesses a lone pair of electrons in an sp² hybrid orbital, which is available for protonation. However, the basicity of pyridine is less than that of aliphatic amines because the lone pair has more s-character, holding the electrons closer to the nucleus. uomustansiriyah.edu.iq In this compound, the presence of three electron-withdrawing halogen atoms (two bromine and one chlorine) on the pyridine ring is expected to further decrease the electron density on the ring nitrogen. This inductive effect significantly reduces the basicity of the pyridine nitrogen, making it a weaker base compared to unsubstituted pyridine.

Amine-Directed Transformations

The amino group in 2-aminopyridines can direct transformations at other positions on the pyridine ring. This directing effect is particularly relevant in metalation reactions. For instance, the amino group can direct lithiation to the ortho position (C3). However, in the case of this compound, the C3 position is already substituted with a chlorine atom.

The amino group can also participate in cyclization reactions to form fused heterocyclic systems. For example, reactions of 2-aminopyridines with various reagents can lead to the formation of imidazo[1,2-a]pyridines, which are important scaffolds in medicinal chemistry. beilstein-journals.orgrsc.org While specific examples for this compound are not detailed in the provided search results, the general reactivity pattern of 2-aminopyridines suggests its potential to undergo such transformations. The presence of the halogen atoms can influence the reactivity and regioselectivity of these cyclization reactions.

Reductive and Oxidative Transformations

The halogen substituents and the pyridine ring of this compound are susceptible to both reductive and oxidative transformations, offering pathways for further functionalization.

Reductive Cleavage of C-Halogen Bonds

The carbon-halogen bonds in this compound can be selectively cleaved under reductive conditions. The relative ease of cleavage typically follows the order C-I > C-Br > C-Cl. Therefore, it is expected that the C-Br bonds would be more readily cleaved than the C-Cl bond. This differential reactivity allows for selective dehalogenation, providing access to less halogenated pyridinamines. For instance, partial reduction could potentially yield 5-bromo-3-chloropyridin-2-amine (B112553) or 6-bromo-3-chloropyridin-2-amine. Complete reduction would lead to 3-chloropyridin-2-amine.

While specific methods for the reductive cleavage of C-halogen bonds in this compound were not explicitly found, general methods for the dehalogenation of halopyridines, such as catalytic hydrogenation or metal-mediated reductions, could be applicable.

Oxidative Functionalization of the Pyridine Ring

The pyridine ring, although electron-deficient, can undergo oxidative functionalization. However, the pyridine ring is generally resistant to oxidation. uomustansiriyah.edu.iq The presence of the amino group, an activating group, can facilitate oxidative reactions. Conversely, the electron-withdrawing halogen atoms make the ring more resistant to oxidation.

Isomerization and Halogen Migration Phenomena

Under certain reaction conditions, halogenated pyridines can undergo isomerization and halogen migration. These rearrangements are often catalyzed by strong bases or proceed through high-energy intermediates like pyridynes. amazonaws.com For example, the treatment of 3-bromopyridines with a strong base can lead to the formation of a pyridyne intermediate, which can then be trapped by a nucleophile at either the C3 or C4 position, leading to a mixture of isomers. amazonaws.com

In the case of this compound, the presence of multiple halogen atoms provides several possibilities for such rearrangements. A "halogen dance" reaction, which involves the migration of a halogen atom to an adjacent deprotonated carbon, is a known phenomenon in halopyridines. researchgate.net This process is driven by the formation of a more stable carbanion or organometallic intermediate. For instance, a strong base could deprotonate the C4 position, followed by migration of the bromine from C5 to C4. Such migrations can be influenced by the reaction conditions, including the base used and the solvent. There is also evidence of halogen migration during electrophilic amination of halogenated phenols in the presence of a Lewis acid. researchgate.net While direct evidence for isomerization and halogen migration in this compound is not present in the search results, the known chemistry of polyhalogenated pyridines suggests that such phenomena are plausible under appropriate conditions.

Derivatization and Functionalization Strategies Employing 5,6 Dibromo 3 Chloropyridin 2 Amine

Cross-Coupling Reactions

The differential reactivity of the halogen atoms on the pyridine (B92270) ring allows for selective cross-coupling reactions, which are powerful tools for forming new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are instrumental in creating C-C bonds. The reactivity of halogens in these reactions typically follows the order I > Br > Cl, and the position on the pyridine ring also plays a crucial role. For di- or tri-halogenated pyridines, the site of the initial coupling is influenced by both the nature of the halogen and electronic and steric effects of the pyridine ring and its substituents. rsc.org

In compounds like 5,6-dibromo-3-chloropyridin-2-amine, the bromo groups are generally more reactive than the chloro group in palladium-catalyzed couplings. The relative reactivity of the C5-Br versus the C6-Br can be influenced by the reaction conditions and the specific palladium catalyst and ligands employed. For instance, in related dihalopyridines, Suzuki-Miyaura reactions often show a preference for reaction at the C2/C6 positions over the C3/C5 positions due to the higher electrophilicity of the α- and γ-positions of the pyridine ring. rsc.org However, the presence of the amino group at C2 and the chloro group at C3 introduces additional electronic and steric factors that can modulate this selectivity.

Research on related polyhalogenated pyridines demonstrates that selective mono- and di-alkenylation can be achieved through Heck cross-coupling reactions, with the regioselectivity being dependent on the specific halogen arrangement. researchgate.net Similarly, Sonogashira coupling of 2-amino-3-bromopyridines with terminal alkynes proceeds efficiently in the presence of a palladium catalyst to yield 2-amino-3-alkynylpyridines. scirp.org While direct studies on this compound are not extensively detailed in the provided results, the principles from analogous systems suggest that selective Suzuki coupling at the more reactive bromine positions is a viable strategy for introducing aryl or vinyl groups. researchgate.net

Table 1: Representative Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions on Halogenated Pyridines

| Entry | Halogenated Pyridine | Coupling Partner | Catalyst System | Product | Yield (%) | Reference |

| 1 | 2,5-Dibromopyridine | Arylzinc halide | Palladium catalyst | 2-Aryl-5-bromopyridine | 70-90 | researchgate.net |

| 2 | 2-Amino-3-bromo-5-methylpyridine | Terminal alkyne | Pd(CF₃COO)₂/PPh₃/CuI | 2-Amino-3-alkynyl-5-methylpyridine | up to 93 | scirp.org |

| 3 | 3-Bromo-5-chloropyridine | Not specified | Not specified | Not specified | Not specified | ambeed.com |

| 4 | 3,4-Dichloropyridine | Aryl boronic acid | Pd(PPh₃)₄/Na₂CO₃ | 4-Aryl-3-chloropyridine | High | rsc.org |

This table is illustrative and based on reactions of similar compounds. Specific yields for this compound may vary.

Copper-catalyzed C-N bond formation, such as the Buchwald-Hartwig and Ullmann reactions, provides a complementary approach to palladium-catalyzed methods for introducing nitrogen-containing substituents. acs.orgbeilstein-journals.org These reactions are particularly useful for forming bonds between aryl halides and amines, amides, or N-heterocycles. researchgate.netscispace.comresearchgate.net

In the context of this compound, the selective formation of a C-N bond at one of the bromine positions over the other, and over the chlorine, is a key challenge. The choice of copper source, ligand, base, and solvent can significantly influence the selectivity and efficiency of the reaction. researchgate.net For instance, studies on 2,6-dibromopyridine (B144722) have shown that copper(I) catalysts are generally more effective than copper(II) sources, and the addition of a suitable ligand, such as a diamine, is often crucial for achieving high yields. researchgate.net

The unprotected amino group at the C2 position of this compound can complicate C-N coupling reactions at other positions. It may be necessary to protect the amino group prior to the coupling reaction to prevent undesired side reactions or catalyst inhibition. beilstein-journals.orgbeilstein-journals.org However, protocols for the copper-catalyzed amination of halopyridines bearing unprotected amino or hydroxyl groups have been developed, demonstrating that selective C-N bond formation is achievable under the right conditions. scispace.com These methods often utilize diol-based ligands, which appear to stabilize the copper catalyst and facilitate the reaction at electron-rich positions. scispace.com

Table 2: Examples of Copper-Catalyzed C-N Bond Formation on Halogenated Pyridines

| Entry | Halogenated Pyridine | Amine | Catalyst System | Product | Yield (%) | Reference |

| 1 | 2,6-Dibromopyridine | Various amines | CuI/Diamine ligand | 6-Substituted-2-bromopyridine | Good | researchgate.net |

| 2 | 2-Amino-5-iodopyridine | Various amines | Copper catalyst/Ethylene glycol | 5-Amino-2-aminopyridine derivatives | Excellent | scispace.com |

| 3 | 2-Amino-5-bromopyridine (B118841) | Various amines | Copper catalyst/Ethylene glycol | 5-Amino-2-aminopyridine derivatives | Good | scispace.com |

| 4 | 6-Bromoquinoline | Adamantylated amines | Cu(I) catalyst | N-(Quinolin-6-yl)adamantylamine derivatives | up to 74 | researchgate.net |

This table is illustrative and based on reactions of similar compounds. Specific yields for this compound may vary.

Cyclization and Heterocycle Annulation Reactions

The presence of the 2-amino group in conjunction with the halogen substituents makes this compound an excellent precursor for the synthesis of fused heterocyclic systems.

Imidazo[1,2-a]pyridines are a prominent class of fused heterocycles with significant biological activity. The most common route to this scaffold involves the reaction of a 2-aminopyridine (B139424) with an α-halocarbonyl compound. sci-hub.seacs.org In this reaction, the endocyclic nitrogen of the 2-aminopyridine acts as a nucleophile, attacking the α-carbon of the carbonyl compound, followed by intramolecular cyclization and dehydration.

For this compound, reaction with various α-haloketones or related reagents would be expected to yield the corresponding 6,7-dibromo-8-chloroimidazo[1,2-a]pyridine derivatives. The reaction conditions can vary, from traditional heating in a solvent like DMF to more modern techniques like microwave irradiation, which can significantly reduce reaction times and improve yields. sci-hub.se Metal-free conditions are often employed for this transformation. acs.org

Alternative, multi-component strategies for the synthesis of imidazo[1,2-a]pyridines have also been developed, often catalyzed by transition metals such as copper or indium. beilstein-journals.orgresearchgate.net These reactions typically involve a 2-aminopyridine, an aldehyde, and a terminal alkyne, which come together in a one-pot process to form the fused heterocyclic system. researchgate.netorganic-chemistry.org

Beyond imidazo[1,2-a]pyridines, the versatile reactivity of this compound can be harnessed to construct other fused azaheterocycles. For example, tandem reactions involving palladium-catalyzed amination followed by intramolecular cyclization can lead to the formation of various fused systems. acs.orgbeilstein-journals.org The specific heterocycle formed depends on the nature of the coupling partner and the reaction conditions.

The relative ease of cyclization of aminopyridine derivatives is a well-studied area, and the principles can be applied to predict the outcomes of reactions with this compound. acs.org For instance, reactions that lead to the formation of five- or six-membered rings are generally favored. The strategic use of palladium or copper catalysis can enable the sequential formation of C-C and C-N bonds, leading to complex polycyclic structures in a controlled manner. uni-rostock.de

Transformations Involving the Amino Group

The amino group at the C2 position of this compound is a key functional handle for further derivatization. It can undergo a variety of transformations, including acylation, alkylation, and participation in cyclization reactions.

The amino group can be acylated with acyl chlorides or anhydrides to form the corresponding amides. This transformation can be useful for protecting the amino group during subsequent reactions or for introducing new functional groups. For example, reaction with chloroacetyl chloride can furnish an intermediate that can be used in the synthesis of further heterocyclic systems. nih.gov

The amino group can also be alkylated, for instance, through reductive amination or direct N-alkylation reactions. Copper-catalyzed direct amination of benzylic C-H bonds with aminopyridines has been reported, offering a route to N-benzylated derivatives. rsc.org

Furthermore, the amino group is a crucial participant in the cyclization reactions discussed in section 4.2. Its nucleophilicity allows it to react with various electrophiles to initiate the formation of fused rings. In some cases, the exocyclic nitrogen of the amino group is the primary nucleophile, while in others, the endocyclic pyridine nitrogen is more reactive. The specific pathway taken depends on the reaction conditions and the nature of the other reactants. scispace.com

Acylation and Alkylation Reactions

The primary site for acylation and alkylation on this compound is the nucleophilic amino group at the C-2 position. However, the combined electron-withdrawing inductive effects of the three halogen atoms on the pyridine ring significantly reduce the basicity and nucleophilicity of this amino group compared to unsubstituted 2-aminopyridine. uoanbar.edu.iqwikipedia.orgnih.gov Consequently, these reactions may necessitate more forcing conditions or highly reactive reagents to achieve efficient conversion.

Acylation: The reaction of the amino group with acylating agents such as acid chlorides or anhydrides leads to the formation of the corresponding amides. Due to the reduced nucleophilicity of the amine, a base like pyridine or triethylamine (B128534) is typically required to catalyze the reaction and neutralize the acidic byproduct (e.g., HCl). In the absence of an external base, a second equivalent of the aminopyridine itself would be consumed to act as the base. youtube.com

Alkylation: Alkylation of the amino group can be achieved using alkyl halides. While amine alkylations are often prone to overalkylation, yielding secondary and tertiary amines, the diminished reactivity of the amino group in this substrate may help in controlling the reaction towards monoalkylation. google.com The resulting N-alkylated product would also be less nucleophilic than the starting amine, further disfavoring polyalkylation.

The table below summarizes the expected outcomes of these reactions.

| Reaction Type | Substrate | Reagent Example | Expected Product |

| Acylation | This compound | Acetyl chloride (in the presence of a non-nucleophilic base) | N-(5,6-Dibromo-3-chloropyridin-2-yl)acetamide |

| Alkylation | This compound | Methyl iodide | 5,6-Dibromo-3-chloro-N-methylpyridin-2-amine |

Formation of Imidates and Related Nitrogen-Containing Derivatives

The 2-amino group of this compound serves as a key functional handle for the synthesis of various nitrogen-containing derivatives, including imidates. Imidates are valuable synthetic intermediates that can be used to construct a range of other functional groups and heterocyclic systems. nih.gov

A common and direct method for imidate formation involves the reaction of the amine with an orthoester, such as triethyl orthoformate, typically under acidic catalysis. This reaction proceeds through the initial formation of an aminal-type intermediate which then eliminates ethanol (B145695) to yield the target imidate.

Recent methodologies have also demonstrated the synthesis of N-(pyridin-2-yl)imidates through a multi-step, one-pot process starting from 2-aminopyridines and nitrostyrenes, proceeding via an α-iminonitrile intermediate which is then converted to the imidate in an alcoholic medium with a base like cesium carbonate. nih.govresearchgate.net Applying this logic, this compound is expected to undergo similar transformations to yield the corresponding highly functionalized imidate derivatives.

The table below illustrates an example of imidate formation.

| Reaction Type | Substrate | Reagent Example | Expected Product |

| Imidate Formation | This compound | Triethyl orthoformate, H⁺ (catalytic) | Ethyl N-(5,6-Dibromo-3-chloropyridin-2-yl)formimidate |

Selective Halogen Exchange Reactions

The pyridine ring of this compound is a substrate for nucleophilic aromatic substitution (SNAr), allowing for the selective exchange of its halogen atoms. The regioselectivity of this reaction is primarily governed by the position of the halogens relative to the electron-withdrawing ring nitrogen. uci.edu Halogens at positions ortho (C2/C6) and para (C4) to the ring nitrogen are significantly activated towards nucleophilic attack because the nitrogen atom can effectively stabilize the negative charge in the intermediate Meisenheimer complex through resonance. uoanbar.edu.iqresearchgate.net

In the structure of this compound, the substituents are located at:

C6: Bromo (ortho to ring nitrogen)

C5: Bromo (meta to ring nitrogen)

C3: Chloro (meta to ring nitrogen)

Based on this arrangement, the bromine atom at the C6 position is the most activated and therefore the most likely site for selective nucleophilic substitution. The halogens at C3 and C5 are in positions meta to the ring nitrogen and are thus significantly less reactive towards SNAr. uci.edu

The reaction would proceed by the attack of a nucleophile (e.g., alkoxides, thiolates, or amines) at the C6 position, leading to the displacement of the bromide ion. While the intrinsic leaving group ability in SNAr reactions can be complex (often F > Cl ≈ Br > I), the positional activation is the dominant factor controlling regioselectivity in polyhalogenated pyridines. researchgate.netnih.gov

The table below presents potential selective halogen exchange reactions.

| Nucleophile Example | Reagent | Expected Major Product |

| Methoxide (B1231860) | Sodium methoxide (CH₃ONa) | 5-Bromo-3-chloro-6-methoxypyridin-2-amine |

| Amine | Dimethylamine ((CH₃)₂NH) | 5-Bromo-3-chloro-N⁶,N⁶-dimethylpyridine-2,6-diamine |

| Thiolate | Sodium thiophenoxide (C₆H₅SNa) | 5-Bromo-3-chloro-6-(phenylthio)pyridin-2-amine |

Spectroscopic and Structural Characterization Methodologies in Research for 5,6 Dibromo 3 Chloropyridin 2 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. By observing the magnetic properties of atomic nuclei, NMR can reveal the connectivity of atoms and the electronic environment of specific nuclei within the molecule.

1H NMR for Proton Environments

Proton (¹H) NMR spectroscopy is a crucial first step in the structural elucidation of organic molecules. It provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For 5,6-Dibromo-3-chloropyridin-2-amine, the ¹H NMR spectrum is expected to show distinct signals for the amine (-NH₂) protons and the aromatic proton on the pyridine (B92270) ring. The chemical shift (δ) of these protons is influenced by the electron-withdrawing effects of the halogen substituents (bromine and chlorine) and the electron-donating amino group. The integration of the signals would correspond to the number of protons of each type, and coupling patterns (if any) would provide information about adjacent protons.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic-H | 7.5 - 8.5 | Singlet |

| Amine-NH₂ | 5.0 - 7.0 | Broad Singlet |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

13C NMR for Carbon Backbone Analysis

Carbon-13 (¹³C) NMR spectroscopy provides valuable information about the carbon framework of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms are influenced by the nature of the substituents attached to them. The carbons bonded to the electronegative halogens (bromine and chlorine) and the nitrogen of the amino group are expected to be significantly deshielded and appear at higher chemical shifts.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C-Cl | 140 - 150 |

| C-Br (C5) | 110 - 120 |

| C-Br (C6) | 115 - 125 |

| C-NH₂ | 150 - 160 |

| C-H | 135 - 145 |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Advanced NMR Techniques for Structural Elucidation

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms, advanced NMR techniques are often employed. These include two-dimensional (2D) NMR experiments such as:

COSY (Correlation Spectroscopy): Establishes correlations between coupled protons.

HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with their directly attached carbon atoms.

These advanced techniques would provide definitive evidence for the substitution pattern on the pyridine ring of this compound.

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are particularly useful for identifying the presence of specific functional groups.

Analysis of Characteristic Functional Group Frequencies

The IR and Raman spectra of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its functional groups. Key expected vibrations include:

N-H stretching: The amino group (-NH₂) would show characteristic symmetric and asymmetric stretching vibrations.

C-N stretching: The stretching vibration of the carbon-nitrogen bond of the amino group.

C-C and C-N stretching (in the ring): Vibrations associated with the pyridine ring.

C-H stretching and bending: Vibrations of the aromatic C-H bond.

C-Cl and C-Br stretching: The vibrations of the carbon-halogen bonds, which are typically found in the lower frequency region of the IR spectrum.

Interactive Data Table: Characteristic IR Absorption Frequencies

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Amino (-NH₂) | N-H Stretch | 3300 - 3500 |

| Amino (-NH₂) | N-H Bend | 1580 - 1650 |

| Aromatic Ring | C=C and C=N Stretch | 1400 - 1600 |

| Aryl-Halogen | C-Cl Stretch | 600 - 800 |

| Aryl-Halogen | C-Br Stretch | 500 - 600 |

Comparison of Experimental and Theoretically Predicted Spectra

To aid in the assignment of the observed vibrational bands, computational methods are often used to predict the vibrational spectra. Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can be used to calculate the vibrational frequencies and intensities of a molecule. By comparing the experimentally obtained IR and Raman spectra with the theoretically predicted spectra, a more accurate and detailed assignment of the vibrational modes of this compound can be achieved. This comparison helps to confirm the proposed structure and provides a deeper understanding of the molecule's vibrational properties.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as gaining insight into its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical technique for the unambiguous confirmation of a compound's molecular formula. Unlike nominal mass spectrometry, which measures mass to the nearest whole number, HRMS can determine the mass of a molecule with extremely high accuracy, typically to within a few parts per million (ppm). This precision allows for the differentiation between molecules that have the same nominal mass but different elemental compositions.

For this compound, the molecular formula is C₅H₃Br₂ClN₂. Due to the presence of multiple isotopes for bromine (⁷⁹Br, ⁸¹Br) and chlorine (³⁵Cl, ³⁷Cl), the compound will present a characteristic isotopic pattern in the mass spectrum. HRMS is capable of resolving these individual isotopic peaks and measuring their exact masses. By comparing the experimentally measured accurate mass to the theoretically calculated mass, the elemental formula can be confidently confirmed.

The theoretical monoisotopic mass and the masses of the most significant isotopologues for C₅H₃Br₂ClN₂ are calculated to illustrate the data obtained from an HRMS experiment.

Interactive Data Table: Theoretical Exact Masses for C₅H₃Br₂ClN₂ Isotopologues

| Molecular Formula | Exact Mass (Da) | Relative Abundance (%) |

| C₅H₃⁷⁹Br₂³⁵ClN₂ | 284.8451 | 75.8 |

| C₅H₃⁷⁹Br⁸¹Br³⁵ClN₂ | 286.8431 | 100.0 |

| C₅H₃⁸¹Br₂³⁵ClN₂ | 288.8410 | 24.6 |

| C₅H₃⁷⁹Br₂³⁷ClN₂ | 286.8422 | 24.5 |

| C₅H₃⁷⁹Br⁸¹Br³⁷ClN₂ | 288.8399 | 32.3 |

| C₅H₃⁸¹Br₂³⁷ClN₂ | 290.8379 | 7.9 |

Note: The table showcases the most abundant isotopic combinations. The exact values and abundances provide a unique fingerprint for the compound.

Fragmentation Pattern Analysis

In mass spectrometry, after the initial ionization to form a molecular ion (M⁺), the ion often undergoes fragmentation, breaking down into smaller, charged fragments. The pattern of these fragments provides a roadmap to the molecule's structure. The fragmentation of halogenated aromatic compounds is influenced by the relative stability of the resulting ions and radicals. libretexts.orgchemguide.co.uk

For this compound, several fragmentation pathways can be predicted:

Loss of Halogen Radicals: The cleavage of carbon-halogen bonds is a common fragmentation pathway. youtube.com The initial molecular ion may lose a bromine radical (Br•) or a chlorine radical (Cl•). Due to the C-Br bond being weaker than the C-Cl bond, the loss of a bromine atom is generally more favorable.

Sequential Halogen Loss: Following the initial loss of one halogen, a second halogen may be subsequently lost from the fragment ion.

Ring Fragmentation: The pyridine ring itself can break apart, although this often requires higher energy and leads to more complex patterns.

Influence of the Amino Group: The amino group can direct fragmentation, for instance, through the loss of HCN or H₂CN fragments. Alpha-cleavage, a common fragmentation for aliphatic amines, is not typical for aromatic amines in the same way, but the amino group still influences the stability of adjacent ions. youtube.com

The presence of bromine and chlorine isotopes creates a distinctive signature for fragments containing these atoms, aiding in their identification. researchgate.net For example, a fragment containing one bromine atom will appear as a pair of peaks of nearly equal intensity separated by two mass units (e.g., [M-Br]⁺). A fragment with one chlorine atom will show a pair of peaks with an approximate 3:1 intensity ratio, also separated by two mass units.

Interactive Data Table: Predicted Key Fragments for this compound

| Fragment Ion (Predicted) | Description |

| [M-Br]⁺ | Loss of a bromine radical |

| [M-Cl]⁺ | Loss of a chlorine radical |

| [M-Br-Cl]⁺ | Sequential loss of Br• and Cl• |

| [M-Br₂]⁺ | Loss of both bromine radicals |

| [C₅H₃ClN₂]⁺ | Fragment corresponding to loss of two Br• |

| [C₄H₂N]⁺ | Fragment from pyridine ring cleavage |

X-ray Crystallography

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and the packing of molecules in the crystal lattice.

Single Crystal X-ray Diffraction for Solid-State Structure Determination

To perform single-crystal X-ray diffraction, a high-quality, single crystal of the compound is required. This crystal is mounted in an X-ray diffractometer and irradiated with a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern of spots. By analyzing the positions and intensities of these spots, the electron density map of the molecule can be calculated, and from that, the atomic positions can be determined.

While a specific crystal structure for this compound has not been reported in the searched crystallographic databases, analysis of related structures provides insight into the type of data that would be obtained. For example, studies on other aminohalopyridines have successfully determined their solid-state structures, revealing key molecular dimensions and packing arrangements. nih.goviucr.org A typical crystallographic study would report the compound's crystal system, space group, and unit cell dimensions.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

The arrangement of molecules in a crystal is governed by a variety of non-covalent intermolecular interactions. The structure of this compound contains functional groups that are prime candidates for forming significant hydrogen and halogen bonds, which would dictate the supramolecular architecture of its crystal.

Hydrogen Bonding: The primary amine group (-NH₂) is an excellent hydrogen bond donor, while the lone pair of electrons on the pyridine nitrogen atom makes it a strong hydrogen bond acceptor. It is highly probable that in the solid state, molecules of this compound would form intermolecular N-H···N hydrogen bonds. nih.gov This interaction is a common and robust structural motif in the crystal structures of aminopyridines, often leading to the formation of dimers or infinite chains. nih.govmdpi.comacs.org

Halogen Bonding: A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic species (a Lewis base). dntb.gov.uanih.gov The chlorine and bromine atoms on the pyridine ring, particularly the bromine atoms, are capable of acting as halogen bond donors. The electron-withdrawing nature of the pyridine ring enhances the electrophilic character of the halogen atoms. These halogen atoms could form halogen bonds with the pyridine nitrogen or the amino nitrogen of a neighboring molecule. The relative strength of halogen bonds typically follows the trend I > Br > Cl > F. mdpi.com Therefore, interactions involving the bromine atoms would be expected to be more prominent than those involving the chlorine atom. jyu.fisemanticscholar.org The interplay between these hydrogen and halogen bonds would ultimately define the crystal packing. mdpi.com

Advanced Applications of 5,6 Dibromo 3 Chloropyridin 2 Amine As a Building Block in Complex Chemical Systems

Role in the Synthesis of Pharmaceutical Intermediates and Lead Compounds

Halogenated aminopyridines are recognized as a critical class of compounds in medicinal chemistry, serving as essential intermediates for derivatives with a broad spectrum of biological activities, including anticancer, antiviral, and antidiabetic properties. researchgate.net The inherent structural features of 5,6-Dibromo-3-chloropyridin-2-amine make it an ideal starting point for the synthesis of novel pharmaceutical agents.

The 2-aminopyridine (B139424) moiety is a significant synthon, valued for its dual nucleophilic character which allows it to react with a variety of electrophiles to form fused azaheterocycles. sioc-journal.cn One of the most prominent scaffolds accessible from this precursor is the imidazo[1,2-a]pyridine (B132010) system, which is considered a "privileged" structure in drug discovery, forming the core of numerous marketed drugs. researchgate.netnih.gov

The synthesis of these fused systems often involves the cyclization of a 2-aminopyridine with various partners like ketones, aldehydes, or acids. sioc-journal.cn The presence of halogen atoms on the pyridine (B92270) ring, as in this compound, provides multiple handles for subsequent modifications through cross-coupling reactions. This allows for the introduction of diverse substituents to fine-tune the pharmacological profile of the resulting API.

Table 1: Potential Heterocyclic Scaffolds from this compound

| Starting Material | Reaction Type | Resulting Scaffold | Potential Therapeutic Area |

|---|---|---|---|

| This compound | Cyclization with α-haloketone | Substituted Imidazo[1,2-a]pyridine | Anticancer, Antiviral |

Multi-component reactions (MCRs) are powerful tools in drug discovery, enabling the rapid assembly of complex molecules from simple precursors in a single step. nih.gov The 2-aminopyridine structure is a cornerstone of one of the most important MCRs, the Groebke-Blackburn-Bienaymé (GBB) reaction. nih.gov This three-component condensation of a 2-aminopyridine, an aldehyde, and an isocyanide efficiently produces the imidazo[1,2-a]pyridine scaffold. researchgate.netorganic-chemistry.org

Research indicates that 2-aminopyridines bearing electron-withdrawing groups, such as halogens, often lead to higher yields in the GBB reaction. researchgate.net Therefore, this compound is an excellent candidate for this transformation. The resulting trihalogenated imidazo[1,2-a]pyridine product retains the halogen atoms as points for further diversification, for example, through subsequent palladium-catalyzed cross-coupling reactions. beilstein-journals.org This combination of MCR and post-MCR modification provides an efficient pathway to large libraries of structurally diverse compounds for high-throughput screening.

Table 2: Exemplar Groebke-Blackburn-Bienaymé (GBB) Reaction

| Amine Component | Aldehyde | Isocyanide | Catalyst (Typical) | Product Core Structure |

|---|

Integration into Agrochemical Synthesis Methodologies

The pyridine ring is a fundamental component of many modern agrochemicals, particularly the highly effective class of neonicotinoid insecticides. nih.gov The development of novel pesticides is a continuous effort to overcome pest resistance and improve safety profiles, making polyhalogenated pyridine derivatives like this compound valuable precursors. researchgate.netgoogle.com

Pyridine-based structures are known to exhibit potent insecticidal activity. nih.gov Neonicotinoids, for instance, function by targeting the nicotinic acetylcholine (B1216132) receptors in insects. researchgate.net The synthesis of analogues of these successful pesticides is a common strategy for discovering new active agents. nih.gov

This compound can serve as a key starting material for novel agrochemicals. The aminopyridine core can be elaborated to form structures analogous to known insecticides, while the three halogen atoms offer sites to introduce various functional groups. This allows for the creation of new chemical entities with potentially enhanced efficacy, altered pest spectrum, or improved environmental properties. researchgate.net

The presence of three halogen atoms with different reactivities on the pyridine ring of this compound is a key feature for modular synthesis. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be performed with high site-selectivity. researchgate.netnih.gov Typically, C-Br bonds are more reactive than C-Cl bonds in these reactions, allowing for sequential functionalization.

By carefully selecting ligands and reaction conditions, chemists can selectively substitute the bromine atoms at positions 5 and 6, followed by modification at the chlorine atom at position 3, or vice-versa. researchgate.netnih.govincatt.nl This modular approach enables the systematic and controlled construction of a wide range of pyridine derivatives from a single, versatile building block, accelerating the discovery of new bioactive compounds for agriculture.

Table 3: Selective Functionalization Potential

| Position | Halogen | Typical Selective Reaction | Reagent Example |

|---|---|---|---|

| C5 or C6 | Bromo | Suzuki-Miyaura Coupling | Arylboronic acid |

| C5 or C6 | Bromo | Buchwald-Hartwig Amination | Secondary amine |

Contributions to Materials Science and Functional Materials

The application of halogenated aminopyridines extends beyond life sciences into the realm of materials science and crystal engineering. mdpi.com The ability of these molecules to participate in predictable, directional, non-covalent interactions, such as hydrogen bonds and halogen bonds, makes them excellent building blocks for supramolecular assemblies. acs.org

This compound possesses multiple functional groups capable of directing crystal packing. The pyridine nitrogen and the primary amine group can act as hydrogen bond acceptors and donors, respectively. Concurrently, the bromine and chlorine atoms can act as halogen bond donors, interacting with electron-rich atoms like oxygen or nitrogen. mdpi.comjyu.fi

This confluence of intermolecular forces allows the compound to be used in the design of co-crystals, coordination polymers, and other functional organic materials. By co-crystallizing it with other molecules, it is possible to create new solid forms with tailored properties, such as modified solubility, stability, or optical characteristics, which are relevant for pigments, sensors, and other advanced materials. mdpi.comacs.org

Synthesis of Ligands for Metal Complexes

The development of novel ligands is a cornerstone of coordination chemistry, as the ligand framework dictates the geometric and electronic properties of the resulting metal complex, and thus its reactivity and physical characteristics. Aminopyridines are a well-established class of ligands, capable of coordinating to metal centers through either the pyridine ring nitrogen or the exocyclic amino group, or often in a chelating fashion involving both. The compound this compound serves as a versatile precursor for such ligands.

The presence of the 2-amino and pyridine nitrogen atoms allows for the formation of stable chelate rings with transition metal ions. This bidentate N,N-coordination is a common motif in coordination chemistry. Research on analogous structures, such as other substituted 2-aminopyridines, has shown their ability to form stable complexes with a variety of metals, including copper(II), cobalt(II), nickel(II), and zinc(II). dergipark.org.tr For instance, Schiff base ligands, which can be synthesized from aminopyridine precursors, readily form complexes where the metal-to-ligand ratio is typically 1:2, leading to tetrahedral or octahedral geometries depending on the metal and reaction conditions. dergipark.org.trbhu.ac.in

Furthermore, the halogen substituents on the this compound backbone are not merely passive spectators. They can be used as synthetic handles for further functionalization, either before or after complexation. Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) can be employed to attach larger, more complex organic fragments to the pyridine ring at the bromo- or chloro-positions. This allows for the synthesis of intricate, multifunctional ligands where the steric and electronic properties are precisely tuned. This approach enables the creation of metal complexes with specific catalytic activities, magnetic properties, or photophysical behaviors. Studies on related N-phenyl-2-aminopyridine ligands have demonstrated the feasibility of synthesizing complex ligand frameworks and their subsequent coordination to Group 4 metals. uni-bayreuth.de

| Related Ligand Precursor | Metal Ion(s) | Resulting Complex Type/Geometry |

| Schiff base of 3-bromo-5-chlorosalicylaldehyde | Co(II), Ni(II), Cu(II), Zn(II) | Tetrahedral [M(L)₂] complexes dergipark.org.tr |

| 2-Amino-5,6-dimethyl benzimidazole (B57391) derivative | Mn(II), Fe(III), Co(II), Ni(II), Cu(II) | Tetradentate Schiff base complexes sciensage.info |

| 5-aminomethyl- scirp.organeN4 | Cu(II), Ni(II), Cr(III) | Pentacoordinate or hexacoordinate complexes scirp.org |

| N-(6-chloropyridin-2-yl)-amine | Group 4 Metals | Amido complexes uni-bayreuth.de |

Precursors for Organic Electronic Materials (e.g., OLEDs, Photovoltaics)

The field of organic electronics relies on conjugated organic molecules that can efficiently transport charge and/or emit light. The performance of devices like Organic Light-Emitting Diodes (OLEDs) and organic photovoltaics (OPVs) is critically dependent on the molecular structure of the active materials. youtube.com Halogenated aromatic and heteroaromatic compounds are fundamental building blocks for synthesizing these materials, as the carbon-halogen bonds provide reactive sites for constructing extended π-conjugated systems through cross-coupling chemistry.

This compound is a promising precursor in this domain. The differential reactivity of the C-Br and C-Cl bonds (typically, C-Br bonds are more reactive in palladium-catalyzed reactions) allows for sequential and site-selective functionalization. This enables the programmed assembly of complex donor-acceptor molecules, a common strategy for tuning the HOMO/LUMO energy levels and, consequently, the optoelectronic properties of the material. For example, a Suzuki coupling could be performed selectively at one of the bromine atoms, followed by a second coupling reaction at the other bromine or chlorine position with a different boronic acid derivative.

This step-wise approach is crucial for creating materials for applications such as:

OLEDs: By coupling electron-donating and electron-withdrawing moieties to the di- or tri-halogenated pyridine core, chemists can design molecules that are either hole-transporting, electron-transporting, or emissive. The pyridine ring itself is electron-deficient, which can be beneficial for electron-transporting layers or for creating host materials in phosphorescent OLEDs. The use of related building blocks like 2-bromo-5-chloropyridine (B189627) to create boronic acids for OLED applications has been noted.

OPVs: In organic solar cells, the active layer typically consists of a blend of an electron donor and an electron acceptor material. The ability to build complex conjugated molecules from precursors like this compound allows for the fine-tuning of the material's absorption spectrum to better match the solar spectrum and for optimizing the energy level alignment between the donor and acceptor for efficient charge separation.

The amino group can also be incorporated into the final structure or modified to further tune the material's properties, such as solubility and solid-state packing.

Utilization in Supramolecular Chemistry

Supramolecular chemistry involves the study of chemical systems composed of multiple molecules held together by non-covalent interactions. These interactions, though weaker than covalent bonds, allow for the construction of highly ordered and functional molecular assemblies. This compound is an ideal candidate for use in supramolecular chemistry due to its array of functional groups capable of participating in various non-covalent interactions.

The key interactions that this molecule can engage in include:

Hydrogen Bonding: The primary amine group (-NH₂) is an excellent hydrogen bond donor, while the pyridine nitrogen is a hydrogen bond acceptor. This allows for the formation of robust and directional hydrogen bonds, leading to predictable self-assembly into tapes, sheets, or more complex 3D networks. For example, studies on 2-amino-5-chloropyridine (B124133) have shown the formation of co-crystals with benzoic acids, stabilized by strong N-H···O and O-H···N hydrogen bonds. researchgate.net Similarly, 4-amino-3,5-dichloropyridine (B195902) forms supramolecular chains via strong N—H···N hydrogen bonding. iucr.org

Halogen Bonding: A halogen bond is a non-covalent interaction where an electrophilic region on a halogen atom (the halogen bond donor) interacts with a nucleophilic site (the halogen bond acceptor). acs.org The bromine and chlorine atoms on the pyridine ring, particularly when attached to an electron-deficient aromatic system, can act as effective halogen bond donors. They can interact with Lewis bases such as other nitrogen atoms, oxygen atoms, or even π-systems. This interaction is highly directional and provides a powerful tool for crystal engineering and the design of self-assembled structures. acs.orgrsc.org

By leveraging these interactions, this compound can be used to construct co-crystals, liquid crystals, and other complex, self-assembled materials with applications in areas like materials science and molecular recognition. researchgate.netrsc.org

| Interaction Type | Participating Groups on Molecule | Potential Assembly Motif |

| Hydrogen Bonding | 2-Amino group (donor), Pyridine N (acceptor) | Chains, dimers, sheets, co-crystals researchgate.netiucr.org |

| Halogen Bonding | 5-Bromo, 6-Bromo, 3-Chloro (donors) | Directed crystal packing, functional material assembly acs.orgrsc.org |

| π-π Stacking | Pyridine ring | Stacked columnar or herringbone structures iucr.org |

Future Research Directions and Emerging Trends for 5,6 Dibromo 3 Chloropyridin 2 Amine Chemistry

Development of Green Chemistry Approaches for Synthesis

The synthesis of highly functionalized pyridines often involves methods that are at odds with the principles of green chemistry. Future efforts will increasingly focus on developing more environmentally benign synthetic routes. Key areas of interest include:

Metal-Free Catalysis: A significant push is being made to move away from noble-metal catalysts like palladium, which are costly and pose environmental concerns. acs.org Research into metal-free C-N bond-forming reactions for polyhalogenated pyridines is an emerging area. rsc.org Base-promoted amination reactions, for instance, offer a promising alternative. acs.org

Aqueous and Solvent-Free Conditions: The use of water as a solvent is a cornerstone of green synthesis. acs.org Developing robust synthetic protocols for 5,6-Dibromo-3-chloropyridin-2-amine that proceed efficiently in water or under solventless conditions will be a major advancement. acs.orgrasayanjournal.co.in

Energy-Efficient Methods: Techniques such as microwave-assisted synthesis and ultrasonication are being explored to reduce reaction times, increase yields, and often lead to purer products with simpler work-ups. rasayanjournal.co.in These methods align with the goals of reducing energy consumption and waste generation in chemical processes. rasayanjournal.co.in

Multicomponent Reactions (MCRs): Designing MCRs that can construct the substituted pyridine (B92270) core or introduce its functionalities in a single step would significantly improve synthetic efficiency and atom economy, key principles of green chemistry. rasayanjournal.co.in

Catalyst Development for Enhanced Selectivity and Efficiency

The presence of three distinct halogen atoms (two bromine, one chlorine) on the pyridine ring of this compound presents a significant challenge and opportunity for selective functionalization. Future catalyst development will be crucial for controlling which position reacts.

Site-Selective Cross-Coupling: The primary challenge is to develop catalysts that can differentiate between the bromo and chloro substituents, and even between the two different bromo positions (C5 and C6). While palladium-catalyzed cross-couplings are common, achieving high site-selectivity in polyhalogenated systems is complex and often depends on the catalyst, ligands, and reaction conditions. nih.govresearchgate.net Nickel-based catalysts are emerging as a powerful alternative, sometimes offering inverted or unconventional selectivity compared to palladium. researchgate.net

Ligand-Controlled Regioselectivity: The choice of ligand in a metal-catalyzed reaction can dramatically influence the outcome. researchgate.netethz.ch Future work will involve designing and screening novel ligands, such as specialized phosphines or N-heterocyclic carbenes (NHCs), that can direct a catalyst to a specific halogen atom on the pyridine ring. researchgate.netnih.gov This allows for programmed, sequential functionalization of the molecule.

Photoredox Catalysis: Light-mediated photoredox catalysis has opened new pathways for radical-based coupling reactions. nih.gov Exploring these methods for the selective functionalization of this compound could provide access to reaction pathways and products that are difficult to obtain through traditional transition-metal catalysis. nih.gov

A comparison of potential catalytic approaches is summarized in the table below.

| Catalytic Approach | Potential Advantage | Research Focus | Representative Substrates |

| Palladium Catalysis | Well-established, broad substrate scope | Ligand design for C-Br vs. C-Cl selectivity. | Dichloropyridines, Dichloropyrimidines researchgate.net |

| Nickel Catalysis | Alternative selectivity, lower cost | Elucidating ligand and solvent effects. researchgate.net | Dichloroarenes, Aryl bromides researchgate.net |

| Copper Catalysis | Effective for C-N coupling, lower cost | Selective amination of dibromopyridines. researchgate.net | 2,6-Dibromopyridine (B144722) researchgate.net |

| Metal-Free Catalysis | Environmentally benign, low cost | Base-promoted selective amination. acs.org | Polyhalogenated pyridines acs.orgrsc.org |

| Photoredox Catalysis | Novel radical pathways, mild conditions | Site-selective couplings on polyhaloarenes. nih.gov | Polyhalogenated (hetero)arenes nih.gov |

Exploration of Novel Reactivity Patterns and Transformation Pathways

Beyond traditional cross-coupling, future research will delve into new ways to transform the this compound scaffold.

C-H Functionalization: While the molecule is rich in halogens for cross-coupling, direct C-H functionalization at the C4 position represents a highly efficient, atom-economical transformation. Developing catalysts that can selectively activate this C-H bond in the presence of the multiple C-halogen bonds is a significant but rewarding challenge. nih.govnih.gov

Halogen-Dance Reactions: The migration of halogen atoms around the pyridine ring under specific reaction conditions could be exploited to create isomers that are not directly accessible. Understanding and controlling these rearrangements would add another layer of synthetic utility.

Ring Transformation Reactions: Investigating conditions that could lead to the opening or rearrangement of the pyridine ring would pave the way for the synthesis of entirely different heterocyclic or acyclic structures, further expanding the synthetic utility of this starting material.

Advanced Computational Methodologies for Predictive Design

As chemical synthesis becomes more complex, computational chemistry is an increasingly vital tool for predicting outcomes and guiding experimental design. auctoresonline.orgosti.gov

Predicting Site-Selectivity: Density Functional Theory (DFT) and other computational methods can be used to calculate the bond dissociation energies of the C-Br and C-Cl bonds and model the transition states of catalytic cycles. mdpi.com This allows researchers to predict which halogen is most likely to react under specific catalytic conditions, saving significant experimental time and resources. osti.gov

In Silico Catalyst and Ligand Design: Computational tools can help design new catalysts and ligands with desired properties. auctoresonline.org By modeling the interaction between the catalyst-ligand complex and this compound, researchers can optimize steric and electronic factors to achieve higher efficiency and selectivity.

Modeling Reaction Pathways: Quantitative Structure-Property Relationship (QSPR) and other modeling techniques can predict the thermodynamic and kinetic parameters of potential reactions. researchgate.net This helps in identifying promising new transformation pathways and ruling out unfeasible ones before they are attempted in the lab. researchgate.netijsat.org

Design and Synthesis of Advanced Functional Materials

The unique electronic properties conferred by the amino group and multiple halogen atoms make this compound a promising scaffold for advanced materials. nih.govunizar-csic.es